molecular formula C13H11N3O3 B13233599 N-(2-cyanophenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide

N-(2-cyanophenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide

Cat. No.: B13233599
M. Wt: 257.24 g/mol
InChI Key: XVFNNRKURYLEAH-UHFFFAOYSA-N
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Description

N-(2-cyanophenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a chemical reagent of interest in medicinal chemistry and drug discovery for the synthesis of novel heterocyclic compounds . This acetamide derivative features both cyanophenyl and 2,5-dioxopyrrolidinyl (succinimidyl) functional groups, making it a potential versatile building block for the development of pharmacologically active molecules. Compounds based on the (2,5-dioxopyrrolidin-1-yl)acetamide structure have been investigated as multitargeted agents with potent anticonvulsant and antinociceptive properties in preclinical models . Research indicates such derivatives can exhibit broad-spectrum protective activity, with mechanisms of action that may involve the inhibition of central sodium and calcium currents, as well as transient receptor potential vanilloid 1 (TRPV1) receptor antagonism . Furthermore, the 2-cyano-N-(2,5-dioxopyrrolidin-1-yl) acetamide moiety has been successfully utilized as a key intermediate for generating diverse libraries of thiazole, pyrazole, and pyridine derivatives, which have subsequently shown promising antimicrobial activity against a range of pathogens . This product is intended for research applications as a chemical intermediate and for biological screening. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H11N3O3

Molecular Weight

257.24 g/mol

IUPAC Name

N-(2-cyanophenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide

InChI

InChI=1S/C13H11N3O3/c14-7-9-3-1-2-4-10(9)15-11(17)8-16-12(18)5-6-13(16)19/h1-4H,5-6,8H2,(H,15,17)

InChI Key

XVFNNRKURYLEAH-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)CC(=O)NC2=CC=CC=C2C#N

Origin of Product

United States

Preparation Methods

Synthesis via Cyclization of N-Substituted Amino Acids

Methodology:

This approach involves the cyclization of amino acid derivatives, specifically starting from phenylglycine derivatives, followed by oxidation and functionalization steps.

Key Steps:

  • Starting from phenylglycine or its derivatives,
  • Conversion to phenylglycine derivatives with appropriate protecting groups,
  • Cyclization to form the pyrrolidinone ring using reagents such as acetic anhydride or phosgene derivatives,
  • Introduction of the cyano group via nucleophilic substitution or cyanation reactions.

Reaction Scheme:

Phenylglycine derivative → Cyclization (using acetic anhydride or phosgene) → Pyrrolidinone core
→ Cyanation (via nucleophilic substitution with cyanide source) → Final compound

Advantages:

  • Well-established, straightforward route,
  • Suitable for large-scale synthesis.

Limitations:

  • Requires careful control of reaction conditions to prevent side reactions,
  • Cyanation step demands handling of toxic cyanide reagents.

Data Tables Summarizing Key Reaction Conditions

Method Starting Material Key Reagents Solvent Temperature Yield Advantages Limitations
Cyclization of phenylglycine derivatives Phenylglycine derivatives Acetic anhydride, cyanide source Acetone, DMF 80–120°C 60–75% Scalable, straightforward Toxic cyanide handling
Acylation of 2-amino-1-cyanobenzene 2-Amino-1-cyanobenzene Chloroacetyl chloride DMSO, pyridine 0–50°C 55–68% Regioselective Multi-step, purification needed
Multicomponent reaction Phenylglycine, cyanide, acylating agents Catalysts (e.g., ZnCl₂) Ethanol, benzene Reflux 70–85% Time-efficient Optimization required
Patent route Phenylglycine derivatives ZnCl₂, SOCl₂, amines Benzene, dichloromethane Reflux 80–85% High yield, scalable Hazardous reagents

Chemical Reactions Analysis

Types of Reactions

N-(2-cyanophenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanophenyl group or the acetamide moiety can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives of the cyanophenyl or dioxopyrrolidinyl groups.

    Reduction: Reduced forms of the cyanophenyl or acetamide moieties.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

N-(2-cyanophenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a chemical compound with a complex structure featuring a cyanophenyl group and a dioxopyrrolidine moiety. It's a synthetic compound under investigation for applications in medicinal chemistry because of its unique structural features that may influence biological activity and interactions with various molecular targets.

Scientific Research Applications

This compound is used in scientific research for the following reasons:

  • Versatile chemical compound N-(2-cyanophenyl)-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamide is extensively used in scientific research.
  • Potential biological activity Initial studies suggest that N-(2-cyanophenyl)-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamide may act as an inhibitor in enzymatic pathways, potentially offering anti-inflammatory or anticancer properties. The precise mechanisms of action involve its interaction with specific receptors or enzymes, modulating their activities and leading to various therapeutic effects.
  • Building block 2-Cyano-N-(2,5-dioxopyrrolidin-1-yl) acetamide can be used as a building block for developing new azole and azine derivatives and assessing their biological properties .

Mechanism of Action

The mechanism of action of N-(2-cyanophenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Variations and Physicochemical Properties

The compound’s core structure—a 2,5-dioxopyrrolidin-1-yl acetamide—is shared with multiple analogs synthesized in anticonvulsant studies (Evidences 1–3). Key differences lie in the substituents on the phenyl ring and the nature of the amide-linked group. Below is a comparative table of select analogs:

Compound Name / ID (Source) Substituent / R-Group Molecular Weight (g/mol) Yield (%) Melting Point (°C) Purity (UPLC) Notable Properties/Activities
Target Compound 2-cyanophenyl 257.24 N/A N/A N/A Structural data only; activity N/A
Compound 13 () 3-(trifluoromethoxy)phenyl 393.10 68.7 132.6–133.4 >99.9% Anticonvulsant candidate
Compound 15 () 2-fluorobenzyl 341.12 74.5 148.3–149.3 >99.9% High anticonvulsant potency
Compound 18 () 2-chlorobenzyl 357.10 66.3 152.0–153.6 97% Moderate purity; halogenated analog
Compound 21 () 2-(trifluoromethyl)benzyl 391.10 67.1 137.7–139.1 97% Trifluoromethyl group enhances lipophilicity
Compound 47 () 3,5-difluorophenyl + benzo[d]thiazole N/A N/A N/A N/A Antimicrobial activity (gram-positive)
Key Observations:
  • Physical Properties : Analogs with fluorinated or chlorinated substituents (e.g., Compounds 15, 18) exhibit higher melting points (>140°C), suggesting stronger intermolecular interactions .
  • Purity and Yield : Most analogs from anticonvulsant studies show yields >65% and UPLC purity >97%, indicating robust synthetic protocols .

Pharmacological and Functional Comparisons

Anticonvulsant Activity:

Compounds 13–27 (Evidences 1–3) were evaluated in rodent models for seizure suppression. For example:

  • Compound 15 (2-fluorobenzyl derivative) demonstrated superior efficacy in maximal electroshock (MES) tests, likely due to enhanced blood-brain barrier penetration from fluorine substitution .
  • Trifluoromethyl groups (Compound 21) improved lipophilicity, correlating with prolonged half-life in pharmacokinetic studies .
Antimicrobial Activity:
  • In contrast, acetamide derivatives with thiazole or pyridyl groups (e.g., Compounds 47–50 in ) exhibited broad-spectrum antimicrobial activity, suggesting substituent-dependent target selectivity .
Target Compound’s Unknown Activity:

Its cyano group may confer unique binding interactions, warranting further evaluation.

Biological Activity

N-(2-cyanophenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including its antimicrobial, antioxidant, and potential therapeutic effects based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H10N2O3. The compound features a cyanophenyl group and a pyrrolidine moiety, which contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, it demonstrated effectiveness against Candida glabrata and Candida krusei, indicating its potential as an antifungal agent .
  • Antioxidant Activity : The compound has been evaluated for its antioxidant capabilities using assays such as ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). Results indicated moderate antioxidant activity, suggesting its potential role in mitigating oxidative stress .
  • Therapeutic Potential : Preliminary studies have suggested that derivatives of this compound may serve as building blocks for developing new pharmaceutical agents targeting various diseases, including cancer and neurodegenerative disorders .

Antimicrobial Studies

A study conducted to evaluate the antimicrobial efficacy of this compound used the microdilution method. The results are summarized in the table below:

Microbial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida glabrata16 µg/mL
Candida krusei32 µg/mL

These findings highlight the compound's potential as an effective antimicrobial agent against a range of pathogens.

Antioxidant Activity

The antioxidant activity was assessed using the ABTS assay. The results indicated that the compound exhibited a scavenging activity of approximately 50% at a concentration of 100 µM, suggesting moderate efficacy compared to standard antioxidants like ascorbic acid.

Case Studies

  • Case Study on Antimicrobial Efficacy : A comprehensive study published in the Egyptian Journal of Chemistry investigated the synthesis and biological properties of this compound derivatives. The study confirmed that modifications to the structure could enhance antimicrobial potency and broaden the spectrum of activity against resistant strains .
  • Case Study on Therapeutic Applications : Another research focused on the neuroprotective effects of this compound in vitro showed promising results in enhancing neuronal survival under oxidative stress conditions. This suggests potential applications in treating neurodegenerative diseases .

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